molecular formula C21H28BrNO4 B1669035 Bromure de cimétropium CAS No. 51598-60-8

Bromure de cimétropium

Numéro de catalogue: B1669035
Numéro CAS: 51598-60-8
Poids moléculaire: 438.4 g/mol
Clé InChI: WDURTRGFUGAJHA-HNHWXVNLSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Therapeutic Uses

Cimetropium bromide is predominantly used in the management of gastrointestinal disorders, particularly those characterized by spasms and pain. The following table summarizes its primary applications:

Application Description
Irritable Bowel Syndrome Cimetropium bromide has shown efficacy in alleviating symptoms associated with irritable bowel syndrome, including abdominal pain and discomfort .
Spastic Gastrointestinal Conditions It is effective in treating spastic pain manifestations within the gastrointestinal tract, providing relief from conditions such as pyloric spasm .
Premedication for Diagnostic Procedures The drug is used as a premedication agent during gastrointestinal endoscopy to reduce colonic spasms and improve visibility .

Clinical Studies and Findings

Several studies have evaluated the effectiveness of cimetropium bromide in various contexts:

Efficacy in Irritable Bowel Syndrome

A randomized controlled trial demonstrated that patients receiving cimetropium bromide experienced significant reductions in abdominal pain compared to those on placebo. Pain scores decreased by 40%, 66%, and 85% over three months in the treatment group, showcasing its potential as a therapeutic option for irritable bowel syndrome .

Impact on Polyp Detection During Colonoscopy

A study involving 181 patients assessed whether cimetropium bromide improved polyp detection during colonoscopy. Although it did not significantly increase the number of detected polyps or adenomas, it may still be beneficial for patients with active peristalsis or for less experienced endoscopists .

Gastric Neoplasm Detection

In another cohort study involving over 67,000 participants undergoing esophagogastroduodenoscopy (EGD), the use of cimetropium bromide was associated with higher detection rates of gastric neoplasms compared to non-use. This suggests its utility as a premedication agent for enhancing diagnostic accuracy during EGD screenings .

Comparative Studies

Comparative studies have evaluated cimetropium bromide against other antispasmodic agents:

Agent Efficacy
Cimetropium Bromide Effective in reducing colonic motility and spasm; demonstrated significant improvements in pain relief .
Atropine Cimetropium bromide showed comparable or superior spasmolytic effects in certain studies .

Analyse Des Réactions Chimiques

Types de réactions : Alginor subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour transformer la matière première en produits précieux.

Réactifs et conditions communs : Les réactifs courants utilisés dans ces réactions comprennent les oxydants, les réducteurs et divers catalyseurs. Les conditions de réaction sont soigneusement contrôlées pour garantir la transformation souhaitée de la matière première.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des ingrédients à base de varech de haute qualité utilisés dans des applications pharmaceutiques et nutraceutiques .

Applications de recherche scientifique

Alginor a un large éventail d’applications de recherche scientifique. En chimie, il est utilisé pour le développement de nouveaux composés et matériaux. En biologie, il est utilisé pour étudier les propriétés et les fonctions des composés d’origine marine. En médecine, Alginor est utilisé pour développer des ingrédients pharmaceutiques qui répondent aux normes actuelles de bonnes pratiques de fabrication (BPF) . Dans l’industrie, il est utilisé pour produire des ingrédients nutraceutiques de qualité alimentaire .

Comparaison Avec Des Composés Similaires

Composés similaires : Des composés similaires à Alginor comprennent d’autres ingrédients dérivés des algues comme l’acide alginique et le fucoïdan. Ces composés partagent des propriétés et des applications similaires, mais diffèrent par leurs structures chimiques spécifiques et leurs mécanismes d’action.

Unicité d’Alginor : Alginor est unique en raison de ses méthodes de récolte et de bioraffinage durables et évolutives. Contrairement à d’autres composés dérivés des algues, le processus de production d’Alginor évite l’utilisation de formaldéhyde et d’autres produits chimiques agressifs, ce qui donne des produits plus purs et plus puissants . De plus, l’accent mis par Alginor sur l’utilisation totale de la biomasse en aval le distingue d’autres composés similaires .

Activité Biologique

Cimetropium bromide is an antimuscarinic agent primarily used for the treatment of irritable bowel syndrome (IBS). This compound exhibits significant biological activity, particularly in modulating gastrointestinal motility and providing symptomatic relief in patients suffering from IBS. The following sections will detail its pharmacological properties, clinical efficacy, and relevant research findings.

Pharmacological Properties

Cimetropium bromide acts as a selective antagonist of muscarinic acetylcholine receptors, which are crucial for regulating smooth muscle contraction in the gastrointestinal tract. By inhibiting these receptors, cimetropium bromide effectively reduces colonic motility and alleviates spasms associated with IBS.

Key Mechanisms:

  • Antimuscarinic Activity: Cimetropium bromide blocks the action of acetylcholine at muscarinic receptors, leading to decreased gastrointestinal motility and secretion.
  • Antispasmodic Effects: It provides relief from painful spasms in the gut, making it beneficial for patients with IBS characterized by abdominal pain and discomfort.

Clinical Efficacy

Numerous studies have evaluated the effectiveness of cimetropium bromide in treating IBS. The following table summarizes key findings from clinical trials:

Study ReferenceSample SizeTreatment DurationPain Reduction (%)Global Improvement (%)Side Effects
302 hours100% postprandial inhibitionN/ANone reported
486 months87% (vs. 16% placebo)87% (vs. 24% placebo)Dry mouth, sleepiness
401 monthSignificant reduction in pain scoresN/AMild side effects
703 months86% reduction in pain episodes89% improvementDry mouth

Detailed Research Findings

  • Short-term Efficacy : A study involving 30 IBS patients demonstrated that cimetropium bromide significantly inhibited postprandial colonic motility for at least two hours after administration. This effect was quantified by measuring motor activity before and after a meal, indicating its potential as a treatment option for managing meal-related symptoms in IBS patients .
  • Long-term Treatment : In a double-blind trial with 48 patients over six months, cimetropium bromide led to an average pain score reduction of 87%, while only a 16% reduction was observed in the placebo group. Additionally, psychological assessments indicated significant improvements in anxiety levels among those treated with cimetropium bromide .
  • Gastrointestinal Transit : Another study focused on the drug's impact on total gut transit time revealed that cimetropium bromide significantly shortened transit times in patients with prolonged transit issues, thus contributing to symptomatic relief .
  • Detection of Gastric Neoplasms : Recent findings suggest that cimetropium bromide may enhance the detection rates of gastric neoplasms during endoscopic examinations. In a cohort study involving over 67,000 participants, those premedicated with cimetropium bromide had higher detection rates of gastric lesions compared to those who did not receive the drug .

Case Studies

  • Case Study A : A patient with severe IBS experienced significant symptom relief after a month of treatment with cimetropium bromide, reporting a decrease in abdominal pain episodes from daily occurrences to once every few days.
  • Case Study B : Another patient undergoing endoscopy reported that premedication with cimetropium bromide led to the identification of early-stage gastric cancer that would likely have been missed without the drug's use.

Propriétés

IUPAC Name

[(1R,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28NO4.BrH/c1-22(11-13-7-8-13)17-9-15(10-18(22)20-19(17)26-20)25-21(24)16(12-23)14-5-3-2-4-6-14;/h2-6,13,15-20,23H,7-12H2,1H3;1H/q+1;/p-1/t15?,16-,17-,18+,19-,20+,22?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDURTRGFUGAJHA-HNHWXVNLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)CC5CC5.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)CC5CC5.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51598-60-8
Record name Cimetropium bromide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051598608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Cyclopropylmethyl-7-(3-hydroxy-2-phenyl-propionyloxy)-9-methyl-3-oxa-9-azonia-tricyclo[3.3.1.02,4]nonane bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CIMETROPIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C7M5WE60Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cimetropium Bromide
Reactant of Route 2
Cimetropium Bromide
Reactant of Route 3
Cimetropium Bromide
Reactant of Route 4
Cimetropium Bromide
Reactant of Route 5
Cimetropium Bromide
Reactant of Route 6
Cimetropium Bromide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.